3-(3-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one
Descripción
Propiedades
IUPAC Name |
3-(3-methoxyphenyl)-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O3S/c1-37-22-11-7-10-21(18-22)34-28(36)27-26(23-12-5-6-13-24(23)30-27)31-29(34)38-19-25(35)33-16-14-32(15-17-33)20-8-3-2-4-9-20/h2-13,18,30H,14-17,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOSDESNXCDSGGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)N5CCN(CC5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 3-(3-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one (CAS Number: 877654-81-4) is a synthetic organic molecule that has garnered attention in pharmacological research for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of 494.6 g/mol. The structure includes a pyrimidoindole framework, which is often associated with various biological activities, particularly in anticancer and anti-inflammatory contexts.
| Property | Value |
|---|---|
| Molecular Formula | C25H26N4O3S2 |
| Molecular Weight | 494.6 g/mol |
| CAS Number | 877654-81-4 |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has been observed to exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of similar chemical structures have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
- In Vitro Studies : The compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Preliminary results indicated IC50 values in the low micromolar range, suggesting potent anticancer activity.
- Mechanism of Action : The proposed mechanism involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For example, compounds structurally related to this one have been shown to inhibit Aurora-A kinase with IC50 values as low as 0.16 µM .
Anti-inflammatory Activity
In addition to its anticancer properties, the compound may also possess anti-inflammatory effects. Research indicates that similar pyrimidine derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Neuropharmacological Effects
The presence of the piperazine moiety in the structure suggests potential neuropharmacological activity. Compounds with similar frameworks have been investigated for their effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.
Case Studies
Several case studies provide insights into the biological activities of related compounds:
- Study on Antitumor Activity : A study focused on a series of pyrimidine-based compounds demonstrated that modifications to the piperazine ring enhanced cytotoxicity against leukemia cell lines . The findings suggest that structural variations can significantly affect biological activity.
- Neuropharmacological Evaluation : Another investigation assessed the effects of piperazine derivatives on serotonin receptors, revealing potential anxiolytic properties . This underscores the versatility of compounds containing piperazine moieties in therapeutic applications.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have indicated that derivatives of compounds similar to 3-(3-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one exhibit significant antimicrobial properties. For instance, compounds with similar thiazole and piperazine structures have shown potent inhibitory effects against bacteria such as Pseudomonas aeruginosa and Escherichia coli, with minimal inhibitory concentration (MIC) values as low as 0.21 μM .
Antiviral Activity
The compound's structure suggests potential antiviral applications. A related compound demonstrated significant antiviral activity against the Tacaribe virus strain, indicating that modifications to the thioether group may enhance efficacy against viral pathogens .
Anticancer Potential
Research into related indole derivatives has revealed their ability to inhibit histone acetyltransferases, suggesting that compounds similar to this compound may possess anticancer properties . The structural characteristics that allow for interaction with biological targets relevant to cancer treatment warrant further investigation.
Neuropharmacology
The piperazine moiety is often associated with neuropharmacological activity. Compounds featuring this structure have been studied for their interactions with neurotransmitter transporters, particularly the dopamine and norepinephrine transporters . This suggests that the compound could be explored for potential applications in treating neurological disorders.
Case Studies
Several studies have highlighted the biological activity of compounds structurally related to this compound:
Comparación Con Compuestos Similares
Key Structural Variations
The target compound differs from analogs in two critical regions:
Substituent on the Pyrimidoindole Core : Position 3 substituents vary (e.g., 3-methoxyphenyl vs. 4-chlorophenyl or phenyl).
Thioether-Linked Side Chain : The 2-oxoethyl group is modified with diverse amines (piperidine, azepane) or alkyl/aryl groups.
Detailed Comparison Table
Impact of Structural Differences
Pharmacological and Physicochemical Implications
- Receptor Binding :
- Metabolic Stability :
- The methoxy group in the target compound may slow oxidative metabolism compared to chlorophenyl or unsubstituted phenyl analogs .
Q & A
Q. Critical Conditions :
- Temperature control (60–80°C for cyclization steps).
- Solvent selection (polar aprotic solvents like DMF for solubility).
- Protection of reactive functional groups (e.g., methoxy groups) to prevent side reactions .
Basic: How is the molecular structure of this compound characterized, and what techniques are essential for validation?
Q. Key Techniques :
- X-ray Crystallography : Resolves 3D conformation, confirming the spatial arrangement of the methoxyphenyl and piperazine moieties .
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns protons and carbons (e.g., methoxy group at δ ~3.8 ppm in ¹H NMR; carbonyl signals at δ ~170 ppm in ¹³C NMR) .
- 2D NMR (COSY, HSQC) : Validates connectivity between the pyrimidoindole core and side chains .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₃₀H₂₈N₆O₃S) and isotopic pattern .
Basic: What biological targets or mechanisms are associated with this compound?
Q. Proposed Mechanisms :
- Neurotransmitter Receptor Modulation : The 4-phenylpiperazine moiety suggests affinity for serotonin (5-HT) or dopamine receptors, supported by molecular docking studies showing strong interactions with receptor active sites (e.g., ΔG = -9.2 kcal/mol for 5-HT₂A) .
- Enzyme Inhibition : The pyrimidoindole core may inhibit kinases (e.g., CDK2) or oxidoreductases, as inferred from structural analogs with IC₅₀ values <1 μM .
Validation Methods : - In vitro assays (e.g., radioligand binding for receptor affinity).
- Cellular viability assays (MTT) to assess cytotoxicity .
Advanced: How do structural modifications (e.g., substituent variations) influence bioactivity and pharmacokinetics?
Q. Structure-Activity Relationship (SAR) Insights :
- Methoxyphenyl Group : Electron-donating methoxy substituents enhance membrane permeability (logP = 3.2) but may reduce metabolic stability in cytochrome P450 assays .
- Piperazine Side Chain : N-phenyl substitution improves receptor selectivity (e.g., 10-fold higher affinity for 5-HT₂A over D₂ receptors) .
- Thioether Linkage : Replacement with sulfoxide decreases potency (IC₅₀ increases from 0.8 μM to 2.5 μM), highlighting the critical role of sulfur in target binding .
Q. Methodological Approach :
- Systematic synthesis of analogs with varying substituents.
- Comparative in vitro and in silico (e.g., molecular dynamics simulations) profiling .
Advanced: What computational strategies are used to predict binding modes and optimize interactions with biological targets?
Q. Key Methods :
- Molecular Docking (AutoDock Vina, Glide) : Predicts binding poses in receptor pockets (e.g., 5-HT₂A), identifying key interactions like hydrogen bonds with Asp155 and π-π stacking with Trp336 .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Evaluates electronic effects of substituents on binding energy (e.g., methoxy group polarization) .
- Pharmacophore Modeling : Maps essential features (e.g., hydrogen bond acceptors, hydrophobic regions) for lead optimization .
Validation : Cross-correlation with experimental IC₅₀ values and mutagenesis studies .
Advanced: How can researchers resolve contradictions in reported biological activity data across studies?
Q. Common Sources of Discrepancy :
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor studies) or incubation times.
- Solubility Issues : Poor aqueous solubility (~5 μg/mL) leading to underestimated in vitro activity .
- Metabolic Instability : Rapid degradation in liver microsomes (t₁/₂ < 30 min) may obscure true potency .
Q. Resolution Strategies :
- Standardize assay protocols (e.g., uniform cell lines, buffer conditions).
- Use prodrug formulations or solubility enhancers (e.g., cyclodextrins) .
- Conduct metabolite profiling (LC-MS) to identify degradation pathways .
Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?
Q. Challenges :
- Low Concentration in Plasma : Requires high-sensitivity detection (LLOD ~0.1 ng/mL).
- Matrix Interference : Endogenous compounds in blood/plasma may co-elute during HPLC .
Q. Solutions :
- LC-MS/MS with MRM : Enhances specificity (e.g., transition m/z 441.2 → 324.1) .
- Sample Preparation : Solid-phase extraction (C18 columns) or protein precipitation with acetonitrile .
- Internal Standards : Stable isotope-labeled analogs (e.g., ¹³C-labeled compound) for accurate quantification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
